molecular formula C8H12O2 B2434857 Ethyl Hex-5-ynoate CAS No. 108545-38-6

Ethyl Hex-5-ynoate

Cat. No.: B2434857
CAS No.: 108545-38-6
M. Wt: 140.182
InChI Key: XCUBTXGFDAVUKB-UHFFFAOYSA-N
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Description

Ethyl Hex-5-ynoate, also known as ethyl 5-hexynoate, is an organic compound with the molecular formula C8H12O2. It is an ester derived from 5-Hexynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its structure, making it an alkynoic ester. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Hex-5-ynoate can be synthesized through the esterification of 5-Hexynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps, such as distillation, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl Hex-5-ynoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-Hexynoic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol, 5-Hexyn-1-ol.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 5-Hexynoic acid and ethanol.

    Reduction: 5-Hexyn-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl Hex-5-ynoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.

    Material Science: It is used in the preparation of functionalized materials and polymers.

    Biological Studies: The ester is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl Hex-5-ynoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 5-Hexynoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    5-Hexynoic acid methyl ester: Similar in structure but with a methyl group instead of an ethyl group.

    5,6-Dicarba-closo-dodecaboranyl hexynoic acid: Contains a boron cluster in its structure.

    5,8,11-Dodecatriynoic acid: Contains multiple triple bonds in its structure.

    5-Isocyanato-1-pentyne: Contains an isocyanate group instead of an ester group.

Uniqueness

Ethyl Hex-5-ynoate is unique due to its specific ester functional group and the presence of a triple bond, which imparts distinct reactivity and properties. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from similar compounds.

Properties

IUPAC Name

ethyl hex-5-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBTXGFDAVUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108545-38-6
Record name ethyl hex-5-ynoate
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